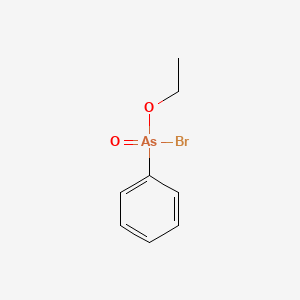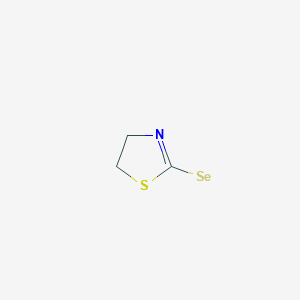
Thiazolidin-2-selone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidin-2-selone is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and selenium atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the ring structure imparts distinct reactivity and biological activity, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolidin-2-selone can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with carbon diselenide in the presence of a base, such as sodium hydroxide, to form the desired this compound. The reaction typically proceeds under mild conditions and yields the product in good purity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thiazolidin-2-selone undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones under appropriate conditions.
Reduction: Reduction reactions can convert this compound to its corresponding selenide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions
Major Products Formed: The major products formed from these reactions include selenoxides, selenones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiazolidin-2-selone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antioxidant properties, making it a potential candidate for drug development.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts for industrial processes
Mechanism of Action
The biological activity of thiazolidin-2-selone is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation.
Pathways Involved: this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. .
Comparison with Similar Compounds
Thiazolidin-2-selone can be compared with other similar compounds, such as thiazolidin-2-one and thiazolidin-2,4-dione:
Thiazolidin-2-one: This compound lacks the selenium atom and exhibits different reactivity and biological activity. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Thiazolidin-2,4-dione: This compound contains an additional carbonyl group, which significantly alters its chemical properties and biological activity. .
Uniqueness of this compound: The presence of selenium in this compound imparts unique reactivity and biological activity, distinguishing it from other thiazolidine derivatives. This makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
CAS No. |
63369-86-8 |
|---|---|
Molecular Formula |
C3H4NSSe |
Molecular Weight |
165.11 g/mol |
InChI |
InChI=1S/C3H4NSSe/c6-3-4-1-2-5-3/h1-2H2 |
InChI Key |
ZNKBREDDBIAHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
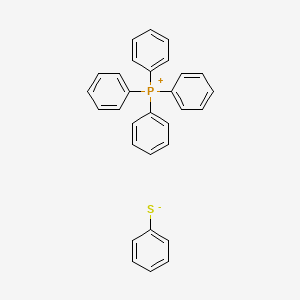

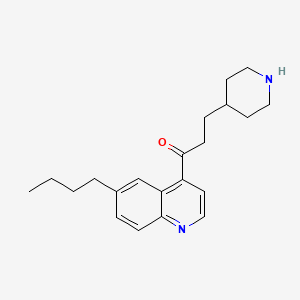
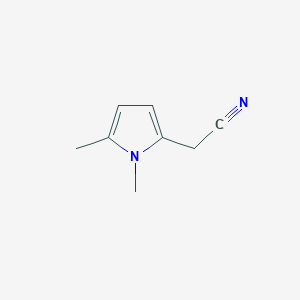
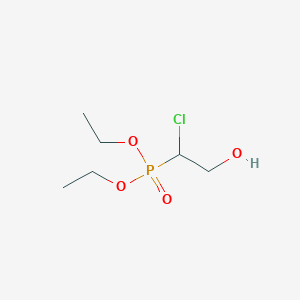
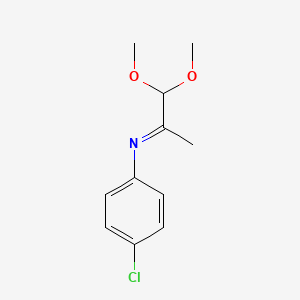
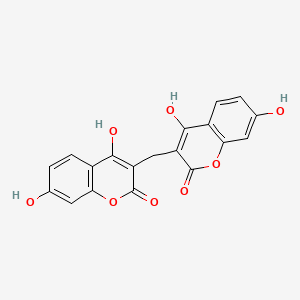
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
